4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline
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Overview
Description
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline is an aromatic organic compound belonging to the glycidyl family. It is characterized by the presence of two oxirane (epoxy) groups attached to a nitrogen atom, which is further bonded to a 4-chloroaniline moiety. This compound is known for its applications in reducing the viscosity of epoxy resin systems and is used as a reactive diluent .
Preparation Methods
The synthesis of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the desired product. Industrial production methods often utilize a Lewis acid catalyst to facilitate the addition of epichlorohydrin to the aniline derivative .
Chemical Reactions Analysis
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymer cross-linking and bioconjugation .
Comparison with Similar Compounds
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline can be compared with other similar compounds such as:
N,N-bis(oxiran-2-ylmethyl)aniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
4,4’-methylenebis(N,N-diglycidylaniline): Contains two aniline moieties linked by a methylene bridge, offering enhanced cross-linking capabilities.
4-chloro-2-nitroaniline: Contains a nitro group instead of epoxy groups, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its dual epoxy functionality and the presence of a chlorine substituent, which influence its reactivity and applications.
Properties
CAS No. |
34972-41-3 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-1-3-10(4-2-9)14(5-11-7-15-11)6-12-8-16-12/h1-4,11-12H,5-8H2 |
InChI Key |
CEGOCWZGIDQKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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